![molecular formula C13H15NS B14507500 4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole CAS No. 62886-35-5](/img/structure/B14507500.png)
4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with ethyl, dimethyl, and thiophen-2-ylmethylidene groups This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines. For this specific compound, the reaction might involve the use of thiophene-2-carbaldehyde and a suitable pyrrole precursor under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The process may also involve multiple steps, including purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the double bond in the thiophen-2-ylmethylidene group, leading to the formation of saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated derivatives of the original compound.
科学的研究の応用
4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects can lead to the development of new drugs.
Industry: The compound can be used in the development of materials with specific properties, such as organic semiconductors or corrosion inhibitors
作用機序
The mechanism of action of 4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like 2-ethylthiophene or 3,5-dimethylthiophene share structural similarities.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole or 3-ethyl-2-methylpyrrole are structurally related.
Uniqueness
The uniqueness of 4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole lies in its combined structural features of both pyrrole and thiophene rings, which confer distinct chemical and biological properties.
特性
CAS番号 |
62886-35-5 |
|---|---|
分子式 |
C13H15NS |
分子量 |
217.33 g/mol |
IUPAC名 |
3-ethyl-2,4-dimethyl-5-(thiophen-2-ylmethylidene)pyrrole |
InChI |
InChI=1S/C13H15NS/c1-4-12-9(2)13(14-10(12)3)8-11-6-5-7-15-11/h5-8H,4H2,1-3H3 |
InChIキー |
BTSCKJKLMSRFBU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC2=CC=CS2)N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


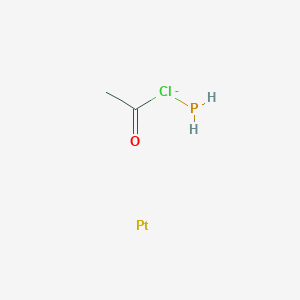
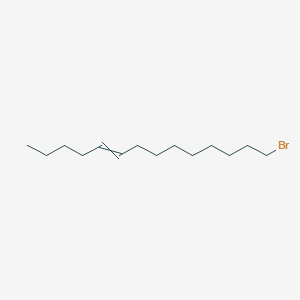
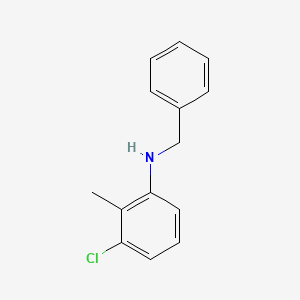
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
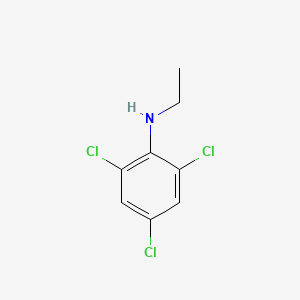

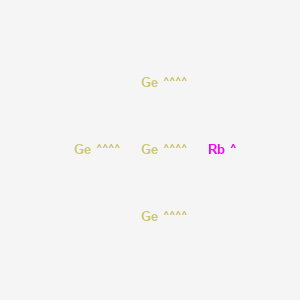
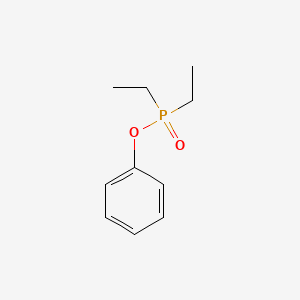
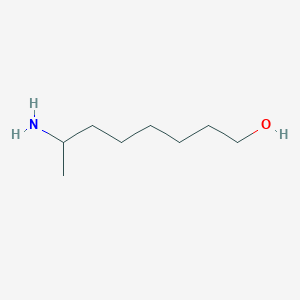
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)


![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
